molecular formula C10H7Cl2N3 B1335539 4-(2,4-Dichlorophenyl)pyrimidin-2-amine CAS No. 828273-03-6

4-(2,4-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B1335539
CAS No.: 828273-03-6
M. Wt: 240.09 g/mol
InChI Key: IIQPBSILLIMQBY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the class of phenylpyrimidines It consists of a pyrimidine ring substituted with a 2,4-dichlorophenyl group at the 4-position and an amino group at the 2-position

Biochemical Analysis

Biochemical Properties

4-(2,4-Dichlorophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90-alpha, a molecular chaperone involved in the maturation and regulation of target proteins essential for cell cycle control and signal transduction . This interaction can influence the stability and function of client proteins, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to heat shock protein 90-alpha, this compound can modulate the activity of proteins involved in these pathways, leading to alterations in cell function . This compound may also affect the expression of genes regulated by heat shock protein 90-alpha, thereby influencing cellular responses to stress and other stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its interaction with heat shock protein 90-alpha involves binding to the protein’s active site, inhibiting its chaperone activity . This inhibition can lead to the destabilization and degradation of client proteins, ultimately affecting cellular processes such as cell cycle progression and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target proteins . Prolonged exposure may lead to degradation, reducing its efficacy and altering its impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating protein activity and cellular processes. Higher doses can lead to toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and efficacy, with potential impacts on metabolic flux and metabolite levels . Identifying the enzymes and pathways involved in its metabolism is essential for understanding its pharmacokinetics and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the mechanisms of transport and distribution is crucial for predicting the compound’s effects in different cellular and tissue contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrile group is converted to an amidine intermediate, followed by cyclization to form the pyrimidine ring.

Reaction Conditions:

    Reagents: 2,4-dichlorobenzonitrile, guanidine hydrochloride

    Solvent: Ethanol

    Catalyst: Sodium ethoxide

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenylpyrimidines

Scientific Research Applications

4-(2,4-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

    Industry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
  • 4-(2,4-Dichlorophenyl)-2-pyrimidinamine

Uniqueness

4-(2,4-Dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to certain biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQPBSILLIMQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406418
Record name 4-(2,4-dichlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828273-03-6
Record name 4-(2,4-dichlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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